molecular formula C8H9ClFN B1176571 neuronatin CAS No. 157712-12-4

neuronatin

Cat. No.: B1176571
CAS No.: 157712-12-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Genomic Organization and Isoform Diversity

The human neuronatin (NNAT) gene resides on chromosome 20q11.2–12 and spans 3,973 base pairs, comprising three exons and two introns. Alternative splicing generates two primary mRNA isoforms: This compound-α (81 amino acids) and This compound-β (54 amino acids), which differ by the inclusion or exclusion of exon 2. A third isoform, This compound-γ, identified in humans, features a distinct C-terminal region due to alternative splicing at exon 3. Single-cell RNA sequencing in the developing human neocortex revealed over 214,000 unique isoforms across genes, with This compound contributing to this diversity through tissue-specific splicing patterns in neural progenitors and mature neurons.

Table 1: this compound Isoforms and Structural Features

Isoform Exons Amino Acids Tissue Specificity Functional Domains
α 1–3 81 Brain, pancreas, adipose N-terminal transmembrane
β 1,3 54 Embryonic brain Hydrophilic C-terminal
γ 1–3* 94 Adult brain Extended C-terminal motif

*Exon 3 undergoes alternative splicing in the γ isoform.

In pigs, NNAT exhibits placental-specific monoallelic expression, with isoforms differentially expressed between Yorkshire and Meishan breeds, highlighting evolutionary divergence in splicing regulation. Developmental studies in rabbits confirmed two conserved transcripts (Nnat-α and Nnat-β), with expression restricted to brain and fetal tissues.

Evolutionary Conservation Across Species

This compound is imprinted and paternally expressed across mammals, including humans, mice, cattle, and rabbits. The gene resides within the intron of Bladder Cancer-Associated Protein (Blcap) in all species examined, with 85% sequence homology in the coding region between humans and mice. The promoter region contains a conserved CpG island showing oocyte-specific methylation in rabbits, a hallmark of imprinting control.

Table 2: Cross-Species Conservation of this compound

Species Chromosomal Location Imprinting Status Key Conserved Domains
Human 20q11.2–12 Paternal Transmembrane helix (1–24)
Mouse 2qH1 Paternal Hydrophilic C-terminal (55–81)
Rabbit 2q34 Paternal Splice donor/acceptor sites
Pig 18q12 Paternal Exon-intron boundaries

Notably, the neural restrictive silencer element (NRSE) at position –421 in the human promoter is 90% homologous to the mouse counterpart, essential for neuron-specific expression. In cattle, both isoforms are ubiquitously expressed, unlike the brain-restricted pattern in primates, suggesting divergent regulatory mechanisms.

Three-Dimensional Protein Modeling and Dynamics

AlphaFold 3 predictions indicate that this compound-α adopts a helical conformation, with residues 1–24 forming a transmembrane domain and residues 50–81 constituting a disordered C-terminal tail. Molecular dynamics simulations reveal that the β isoform lacks the stabilizing α-helix in exon 2, resulting in increased conformational flexibility.

Key Structural Findings:

  • SERCA2b Interaction : Docking studies show this compound-α binds the sarcoplasmic/endoplasmic reticulum calcium ATPase 2b (SERCA2b) at the same site as phospholamban, a regulator of calcium homeostasis.
  • Aggregation Propensity : Coarse-grained simulations predict both isoforms form β-sheet-rich aggregates, consistent with their role in Lafora disease pathology.
  • Thermostability : The α isoform maintains structural integrity up to 310K, while the β isoform denatures at 298K, implicating exon 2 in thermal resilience.

Post-Translational Modifications and Functional Implications

This compound undergoes phosphorylation, acetylation, and ubiquitination, modulating its interactions with calcium channels and transcription factors. Lysine-59 acetylation in the human protein reduces NF-κB binding affinity by 40%, attenuating its anti-inflammatory effects in adipose tissue.

Table 3: Post-Translational Modifications of this compound

Modification Site Enzyme Functional Effect Disease Linkage
Acetylation K59 (human) PCAF ↓ NF-κB inhibition Anorexia nervosa
Phosphorylation S35 (mouse) CK2 ↑ Calcium channel binding Neural tube defects
Ubiquitination K48 (human) UBE3A Proteasomal degradation Angelman syndrome

Properties

CAS No.

157712-12-4

Molecular Formula

C8H9ClFN

Synonyms

neuronatin

Origin of Product

United States

Scientific Research Applications

Role in Neuronal Development

Neuronatin plays a crucial role in neuronal development and synaptic plasticity. Research indicates that it is localized in dendrites and is involved in the regulation of intracellular calcium levels, which are vital for neuronal excitability and signaling. A study demonstrated that overexpression of this compound in hippocampal neurons led to a 1.3-fold increase in dendritic calcium levels compared to controls, suggesting its involvement in modulating calcium-dependent signaling pathways essential for synaptic function .

Case Study: this compound and Neural Stem Cells

A thesis investigated this compound's role in neural stem cell differentiation. It was found that knockdown of this compound expression in embryonic stem cells resulted in significantly reduced generation of neural stem cells and neurons. Conversely, overexpression led to an excess of these cell types, indicating that this compound is a critical regulator of neural induction through its influence on calcium signaling pathways .

Metabolic Regulation

This compound has been linked to energy homeostasis and metabolic regulation. It is expressed in hypothalamic regions that regulate appetite and energy balance. Studies show that this compound expression decreases under conditions of impaired leptin signaling, such as fasting or obesity, suggesting its role as a metabolic sensor .

Case Study: this compound and Obesity

Research has identified single nucleotide polymorphisms (SNPs) within the Nnat gene associated with severe childhood and adult obesity. This highlights this compound's potential as a biomarker for obesity risk and its involvement in metabolic pathways related to energy balance .

Implications in Cancer Research

Recent studies have also explored the role of this compound in cancer biology, particularly concerning breast cancer. This compound has been identified as a modifier of estrogen receptor-positive breast cancer incidence, suggesting its potential as a therapeutic target or biomarker for assessing cancer risk .

Case Study: this compound and Breast Cancer

In an analysis of rat mammary tumors, this compound was shown to influence the incidence and outcomes of estrogen receptor-positive tumors. This research emphasizes the need for further investigation into this compound's mechanisms in cancer progression and its potential applications in oncology .

Clinical Applications

The association between circulating levels of this compound and body mass index (BMI) has been studied, revealing positive correlations with body composition metrics and psychometric outcomes related to physical activity . This suggests potential clinical applications for this compound as a biomarker for assessing metabolic health and obesity-related conditions.

Summary Table: Applications of this compound

Application AreaFindings/ImplicationsReferences
Neuronal DevelopmentRegulates calcium levels; impacts synaptic plasticity ,
Metabolic RegulationLinked to energy homeostasis; affected by leptin signaling ,
Cancer ResearchModifier of breast cancer incidence; potential therapeutic target
Clinical ApplicationsPositive correlation with BMI; potential biomarker for metabolic health

Comparison with Similar Compounds

SERCA-Regulating Proteins (Regulins)

Neuronatin shares functional similarities with phospholamban (PLN) and sarcolipin (SLN), which regulate the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Feature This compound Phospholamban (PLN) Sarcolipin (SLN)
Gene Location Human 20q11.2 Human 6q22.1 Human 3p21.31
Tissue Expression Brain, pancreas, brown adipose tissue Cardiac muscle Skeletal muscle, brown adipose tissue
Function Modulates SERCA2b activity; implicated in calcium overload and ER stress Inhibits SERCA1/2a; enhances cardiac relaxation Uncouples SERCA1 activity, promoting thermogenesis
Interaction with SERCA Binds SERCA2b via cytoplasmic domain; aggregation disrupts calcium uptake Direct inhibition via physical interaction Binds SERCA1, reducing calcium affinity

Key Differences :

  • This compound’s role in neuronal and metabolic tissues contrasts with PLN’s cardiac specificity and SLN’s muscle/BAT focus.

Calcium-Binding Proteins

This compound modulates intracellular calcium, akin to parvalbumin (PV) and calbindin, but through distinct mechanisms.

Feature This compound Parvalbumin (PV) Calbindin
Calcium Handling Regulates ER calcium release; overexpression causes cytosolic Ca²⁺ overload Buffers cytosolic Ca²⁺ via EF-hand motifs Buffers Ca²⁺; facilitates transport
Expression PV⁺ GABAergic interneurons PV⁺ GABAergic interneurons Calbindin⁺ neurons
Pathology Accumulates in LD, inducing ER stress and interneuron loss Loss in LD correlates with excitotoxicity Downregulated in neurodegeneration

Key Differences :

  • This compound directly impacts ER calcium storage, while PV/calbindin buffer cytosolic Ca²⁺.
  • Co-expression with PV in interneurons suggests a synergistic role in calcium signaling, but this compound’s aggregation is uniquely pathogenic .

ER Stress and Protein Degradation Partners

This compound interacts with the malin-laforin complex, linking it to protein quality control pathways.

Feature This compound Malin Laforin
Function Substrate of malin; accumulation induces ER/proteasomal stress E3 ubiquitin ligase; ubiquitinates this compound Phosphatase; recruits malin to degrade substrates
Pathology Aggregates in LD, promoting GABAergic interneuron degeneration Mutations cause LD; failure to degrade this compound Mutations disrupt complex formation, leading to this compound accumulation
Expression High in developing brain; reduced in adults Ubiquitous Ubiquitous

Key Differences :

  • This compound is a disease-specific substrate, whereas malin/laforin have broader roles in glycogen metabolism.
  • This compound’s age-dependent expression contrasts with constitutive malin/laforin levels .

Q & A

Q. How can conflicting data on NNAT’s association with obesity be addressed?

  • Methodological Answer : While NNAT methylation correlates with obesity in humans , its overexpression in mice reduces adiposity . To resolve this, conduct longitudinal studies comparing NNAT methylation in adipose tissue vs. hypothalamic neurons (key metabolic regulators). Use pyrosequencing for methylation quantification and pair with metabolic phenotyping (e.g., indirect calorimetry) in NNAT-overexpressing transgenic mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.